

spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds

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Compound of Interest

Compound Name: 1-(tosylmethyl)-1H-1,2,4-triazole

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A Comparative Guide to the Spectroscopic Analysis of Synthesized Triazole Compounds for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the spectroscopic data (NMR, IR, and MS) for two representative synthesized triazole compounds, a 1,2,3-triazole and a 1,2,4-triazole derivative, against a non-triazole heterocyclic analogue, 1-phenyl-1H-imidazole. Detailed experimental protocols and visualizations are included to support researchers in the characterization of novel synthesized compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected compounds, allowing for a direct comparison of their spectral features.

Table 1: ^1H NMR Data Comparison (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), Assignment
1-benzyl-4-phenyl-1H-1,2,3-triazole	7.82 (d, J = 7.6, 2H, Ar-H), 7.72 (s, 1H, triazole-H), 7.45-7.28 (m, 8H, Ar-H), 5.58 (s, 2H, CH ₂)
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol	13.99 (s, 1H, SH), 7.71-6.65 (m, 8H, Ar-H & Thiophene-H)
1-phenyl-1H-imidazole	7.86 (s, 1H, imidazole-H), 7.50-7.21 (m, 7H, Ar-H & imidazole-H)[1]

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm, Assignment
1-benzyl-4-phenyl-1H-1,2,3-triazole	148.2 (C-Ar), 134.7, 130.5, 129.1, 128.8, 128.7, 128.1, 125.7 (Ar-C), 119.5 (triazole-CH), 54.2 (CH ₂)
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol	168.19 (C=S), 146.65 (C-Ar), 132.01, 130.21, 129.36, 128.70, 126.83, 117.33 (Ar-C & Thiophene-C)[2]
1-phenyl-1H-imidazole	137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2 (Ar-C & imidazole-C)[1]

Table 3: IR Data Comparison (KBr, cm⁻¹)

Compound	Key Absorption Bands (cm ⁻¹) and Assignments
1-benzyl-4-phenyl-1H-1,2,3-triazole	3133 (C-H aromatic), 1496 (C=C aromatic), 1222 (N-N=N), 1074 (C-N)
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol	3104-3038 (Ar-H), 1573 (C=N), 1472 (C=C), 1259 (C=S), 681 (C-S-C)[2]
1-phenyl-1H-imidazole	3130, 1598, 1502, 1315, 1065, 758

Table 4: Mass Spectrometry (MS) Data Comparison

Compound	m/z (Relative Intensity %) and Interpretation
1-benzyl-4-phenyl-1H-1,2,3-triazole	235 (M+, 45), 116 (10), 91 (100, [C ₇ H ₇] ⁺), 77 (8)
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol	Expected [M] ⁺ at m/z 259. Fragmentation may involve loss of S, SH, and cleavage of the thiophene and phenyl rings. [2]
1-phenyl-1H-imidazole	144 (M+, 100), 117 (15), 90 (20), 77 (30, [C ₆ H ₅] ⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. Data processing involves Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

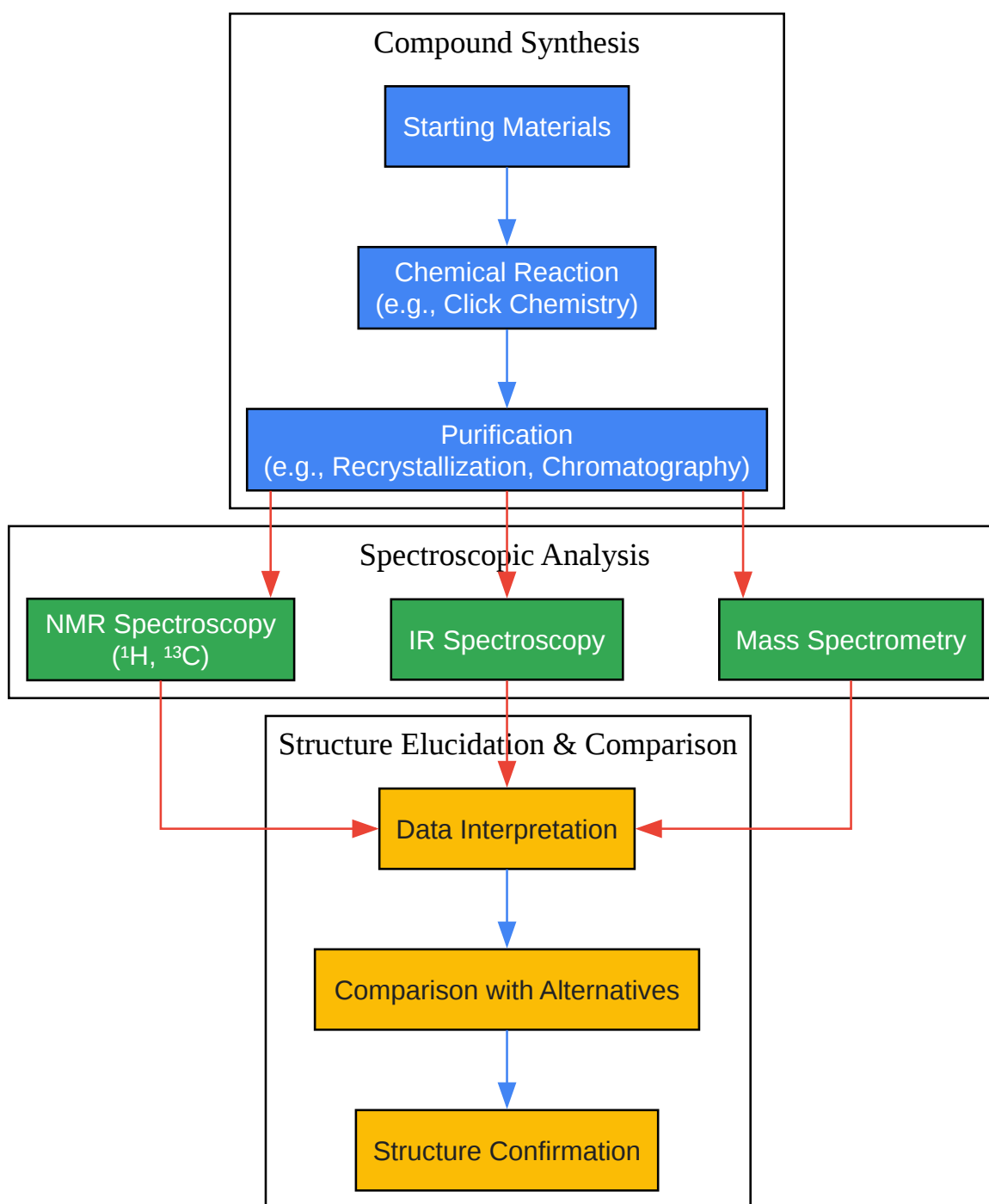
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectra are typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer, typically operating at 70 eV. The samples are introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

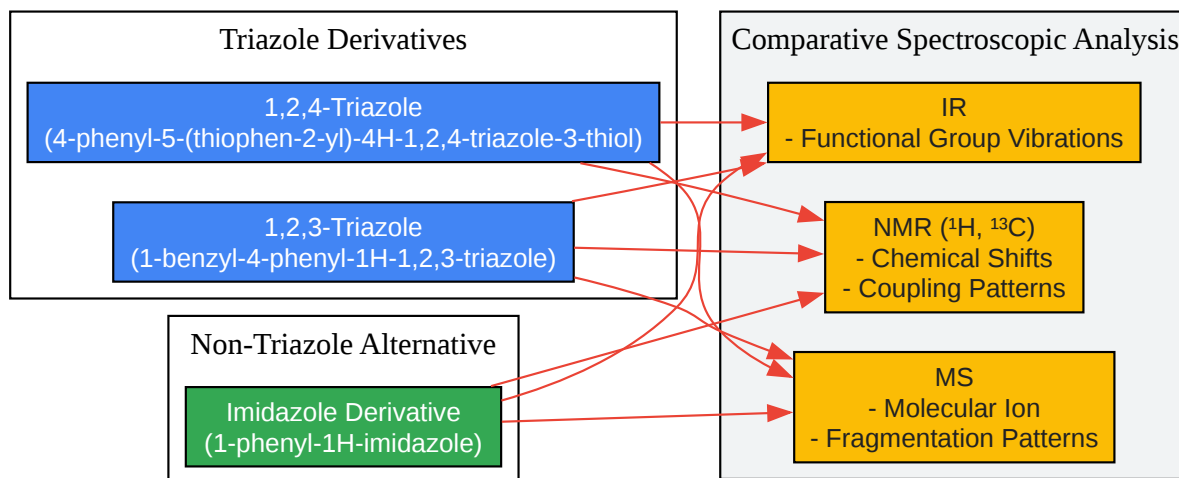
Visualizations

The following diagrams illustrate the experimental workflow and the logic of the comparative analysis.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.



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Caption: Logic for Comparative Spectroscopic Analysis.

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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. files.core.ac.uk [files.core.ac.uk]
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